2,5-Diamino-3-fluoro-4-(trifluoromethyl)pyridine
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Overview
Description
“2,5-Diamino-3-fluoro-4-(trifluoromethyl)pyridine” is a chemical compound with the molecular formula C6H5F4N3 . It is a derivative of pyridine, which is a basic heterocyclic organic compound . This compound acts as a reactant in the preparation of aminopyridines through amination reactions .
Synthesis Analysis
The synthesis of “this compound” and its derivatives is a topic of interest in the field of agrochemical and pharmaceutical industries . The synthesis generally involves two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyridine ring with two amino groups, one fluoro group, and one trifluoromethyl group attached to it . The average mass of this compound is 196.125 Da, and the mono-isotopic mass is 196.049240 Da .Chemical Reactions Analysis
“this compound” acts as a reactant in the preparation of aminopyridines through amination reactions . It is also used as a catalytic ligand for regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylene catalyzed by palladium .Scientific Research Applications
Synthesis and Chemical Properties
"2,5-Diamino-3-fluoro-4-(trifluoromethyl)pyridine" is a compound that has not been directly referenced in the available literature. However, its close derivatives and related pyridine compounds have been extensively studied for their unique chemical properties and synthesis methods. For instance, the synthesis of poly-substituted 3-H, 3-F, or 3-trifluoromethyl pyridines through a novel strategy based on C-F bond breaking of the anionically activated fluoroalkyl group represents a significant advancement in the field. This method yields high efficiencies under metal-free conditions, offering a new pathway for the synthesis of pyridine derivatives (Chen et al., 2010).
Material Science Applications
Fluorinated compounds, including pyridine derivatives, find extensive application in material science, particularly in the development of liquid-crystal alignment agents and polyimides. For example, fluorinated copolyimides derived from trifluoromethyl-containing aromatic diamines have been synthesized and characterized for their potential in advanced liquid-crystal display applications due to their thermal stability and mechanical properties (J. Liu et al., 2002). Similarly, soluble polyimides derived from 2,6-bis(4-amino-2-trifluoromethylphenoxy-4'-benzoyl)pyridine show excellent solubility and thermal stability, indicating their usefulness in high-performance polymers (Shujiang Zhang et al., 2007).
Chemical Synthesis and Characterization
The chemical synthesis and characterization of related fluorine-containing compounds provide insight into the versatile applications of pyridine derivatives. For instance, the synthesis of fluorinated polyimides from novel diamine monomers demonstrates the role of fluorine in enhancing the material properties of polyimides, including solubility and thermal stability, which are critical for various industrial applications (M. Madhra et al., 2002).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-fluoro-4-(trifluoromethyl)pyridine-2,5-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F4N3/c7-4-3(6(8,9)10)2(11)1-13-5(4)12/h1H,11H2,(H2,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMAJZLPBXNXMJE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=N1)N)F)C(F)(F)F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F4N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40374136 |
Source
|
Record name | 2,5-Diamino-3-fluoro-4-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40374136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
675602-90-1 |
Source
|
Record name | 2,5-Diamino-3-fluoro-4-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40374136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 675602-90-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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